REACTION_CXSMILES
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[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].C(N(CC)CC)C.Cl[C:17](=[C:22]([Cl:27])[C:23]([F:26])([F:25])[F:24])[C:18]([F:21])([F:20])[F:19]>C(#N)C>[Cl:27][CH:22]([C:17]1([C:18]([F:19])([F:20])[F:21])[O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:1]=2[O:2]1)[C:23]([F:26])([F:25])[F:24]
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Name
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|
Quantity
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110 g
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Type
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reactant
|
Smiles
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C=1(O)C(O)=CC=CC1
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Name
|
|
Quantity
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1500 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
235 g
|
Type
|
reactant
|
Smiles
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ClC(C(F)(F)F)=C(C(F)(F)F)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was subsequently stirred for 2 hours at 75° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
1200 ml of the solvent were then distilled off under vacuum
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Type
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EXTRACTION
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Details
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The product was extracted with diethyl ether
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Type
|
WASH
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Details
|
the organic phase was washed twice with 10% by Weight aqueous sodium hydroxide solution and once with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
After drying over magnesium sulphate
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Type
|
CONCENTRATION
|
Details
|
the solution was concentrated
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Type
|
DISTILLATION
|
Details
|
subjected to fractional distillation under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
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ClC(C(F)(F)F)C1(OC2=C(O1)C=CC=C2)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |